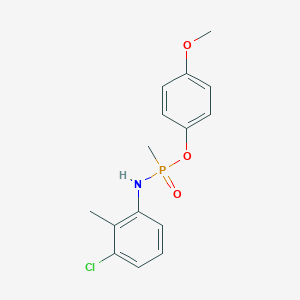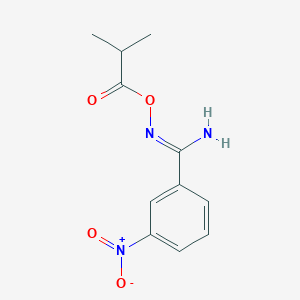
N-(3,5-dichloro-4-hydroxyphenyl)-2-phenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dichloro-4-hydroxyphenyl)-2-phenoxyacetamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first synthesized in 1966 by Ciba-Geigy (now Novartis) and has since become one of the most commonly prescribed drugs in the world. In
作用机制
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX, N-(3,5-dichloro-4-hydroxyphenyl)-2-phenoxyacetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
Diclofenac has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, N-(3,5-dichloro-4-hydroxyphenyl)-2-phenoxyacetamide has been shown to have antioxidant and anti-cancer properties. It has also been shown to have effects on the immune system and on bone metabolism.
实验室实验的优点和局限性
Diclofenac is widely used in laboratory experiments due to its well-established pharmacological properties and its availability. However, there are some limitations to its use. For example, N-(3,5-dichloro-4-hydroxyphenyl)-2-phenoxyacetamide can interfere with the metabolism of other drugs, which can complicate experimental results. Additionally, N-(3,5-dichloro-4-hydroxyphenyl)-2-phenoxyacetamide can have toxic effects at high doses, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research on N-(3,5-dichloro-4-hydroxyphenyl)-2-phenoxyacetamide. One area of interest is the development of new formulations of N-(3,5-dichloro-4-hydroxyphenyl)-2-phenoxyacetamide that can be administered more effectively and with fewer side effects. Another area of interest is the investigation of the effects of N-(3,5-dichloro-4-hydroxyphenyl)-2-phenoxyacetamide on different types of cancer. Additionally, there is ongoing research into the mechanisms of action of N-(3,5-dichloro-4-hydroxyphenyl)-2-phenoxyacetamide and the development of new drugs that target similar pathways.
In conclusion, N-(3,5-dichloro-4-hydroxyphenyl)-2-phenoxyacetamide is a widely used NSAID that has been extensively studied for its anti-inflammatory and analgesic properties. Its mechanism of action involves the inhibition of COX, which reduces the production of prostaglandins and thereby reduces inflammation and pain. Diclofenac has a variety of biochemical and physiological effects, and it is widely used in laboratory experiments. There are many potential future directions for research on N-(3,5-dichloro-4-hydroxyphenyl)-2-phenoxyacetamide, including the development of new formulations and investigation of its effects on cancer.
合成方法
Diclofenac can be synthesized using a variety of methods, but the most common method involves the reaction of 2-chloroacetic acid with 3,5-dichloroaniline to form an intermediate, which is then reacted with phenol in the presence of a base to form N-(3,5-dichloro-4-hydroxyphenyl)-2-phenoxyacetamide. The synthesis of N-(3,5-dichloro-4-hydroxyphenyl)-2-phenoxyacetamide is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
科学研究应用
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, and postoperative pain. Diclofenac has also been shown to have antipyretic and antithrombotic effects, making it useful in the treatment of fever and cardiovascular disease.
属性
IUPAC Name |
N-(3,5-dichloro-4-hydroxyphenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c15-11-6-9(7-12(16)14(11)19)17-13(18)8-20-10-4-2-1-3-5-10/h1-7,19H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYQIPJQATURSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C(=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5816635.png)
![2-(1-naphthyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5816648.png)

![methyl 4-(2-{[3-(1-adamantyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5816677.png)
![N-{[1-(cyclopropylcarbonyl)-4-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B5816682.png)
![N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5816685.png)

![N-[3-(butyrylamino)phenyl]nicotinamide](/img/structure/B5816698.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5816702.png)




![4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid](/img/structure/B5816742.png)